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An In-depth Technical Guide to the Discovery and History of Non-Cyanide Gold Sulfite Plating

Introduction

For over a century, gold electroplating was dominated by cyanide-based electrolytes, prized for
their stability and efficiency. However, the extreme toxicity of cyanide and its incompatibility with
photoresists used in the burgeoning electronics industry of the mid-20th century spurred a
search for safer, more versatile alternatives.[1][2][3] Among the various non-cyanide systems
explored, those based on the gold sulfite complex have emerged as the most commercially
successful and widely adopted replacement. This guide provides a comprehensive overview of
the discovery, historical development, and technical principles of non-cyanide gold sulfite
plating, tailored for researchers and professionals in materials science and electronics
fabrication.

The primary advantages of sulfite-based gold plating baths include their reduced toxicity,
excellent compatibility with photoresists, and the ability to produce smooth, ductile, and pure
gold deposits.[1][4] These characteristics make them particularly suitable for applications in
microelectronics, optoelectronics, and microsystems, such as the fabrication of gold bumps for
flip-chip bonding, wire bonding pads, and high-frequency components.[1][5]

Historical Development

The concept of using a gold sulfite complex for plating dates back to the mid-19th century,
though its practical application remained dormant for over a hundred years. The modern era of
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sulfite plating began in the 1960s, driven by the needs of the electronics industry.

1842: The use of a gold sulfite complex for gold plating is first known.[1][4]

e 1940s-1950s: The rapid growth of the electronics industry creates a demand for high-purity,
functional gold deposits and highlights the limitations of cyanide baths, which attack the
photoresists used to pattern circuits.[1][2]

e 1962: The first modern patents for electroplating solutions containing gold in the form of a
soluble sulfite complex are filed. These initial commercial formulations were stable only at a
high pH, typically between 9 and 11.[6][7]

e 1969: Researchers report that the addition of organic polyamines, such as ethylenediamine,
can stabilize sulfite-based plating solutions at a lower pH of around 6.5, expanding their
operational window.[6][7]

e 1990s-Present: Further research focuses on improving bath stability at near-neutral or
slightly acidic pH, enhancing deposit characteristics, and developing specialized formulations
for applications like wafer bumping and dental electroforming.[4][6][7][8] The introduction of
ammonium gold sulfite systems offered deposits with lower internal stress compared to those
from sodium or potassium-based baths.[4][5]

Key milestones in the history of gold sulfite plating.

Core Chemical Principles

The electrodeposition of gold from a sulfite bath involves the reduction of a gold(l) complex.
The gold is stabilized in the electrolyte as the diamminodisulfitoaurate(l) complex, [Au(SOs)z]3".
[4] While this complex is significantly less stable than the dicyanoaurate(l) complex,
[Au(CN)z] -, its stability is sufficient for practical electroplating applications, especially under
alkaline conditions.[5]

The overall cathodic reaction is a direct one-electron reduction:
[Au(SOs3)2]3~ + e~ - Au(s) + 25032~

The bath's pH is a critical parameter. Traditionally, sulfite baths were operated at a pH above 9
to ensure the stability of the sulfite ion.[8] However, operating at a lower, near-neutral pH is
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often desirable to ensure compatibility with sensitive photoresists.[1] Modern formulations
achieve stability at lower pH values (as low as 4.0) through the use of stabilizing additives like
organic polyamines and aromatic nitro compounds.[6][7][8]

Electrochemical pathway for gold deposition.

Quantitative Data: Bath Composition and Properties

The composition of a gold sulfite plating bath and its operating conditions directly influence the
properties of the resulting gold deposit. Additives are often used to refine the grain structure,
improve brightness, and modify the physical properties of the deposit.

Table 1: Typical Gold Sulfite Bath Compositions and
Operating Conditions

Parameter General Purpose[1][9] Wafer Bumping[4]
Gold Source (NHa4)3{Au(S03)2} Ammonium Gold Sulfite
Gold Content 8-124g/L 8-124g/L

Free Sulfite - 80-120¢g/L

pH 6.0-9.5 6.7-7.5

Temperature 40 - 55 °C 45 - 55 °C

Current Density 0.15- 0.5 A/dm2 0.5 A/dmz

Agitation Magnetic Stirring Mechanical/Flow
Additives Arsenic (brightener) Bismuth (grain refiner)

Table 2: Comparison of Deposit Properties
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Property Cyanide Gold Sulfite Gold (Unalloyed)
Purity 99.7 - 99.9% > 99.99%][4]

Hardness (Knoop) 120 - 300 (Hard Gold) 50 - 90[4][8]

Appearance Bright Semi-bright to Bright
Internal Stress Variable (can be high) Low[4][5]

Ductility Good Excellent[1][4]

Photoresist Comp. Poor Excellent[1][5]

Experimental Protocols

This section outlines a typical laboratory-scale protocol for gold sulfite electroplating for
microfabrication applications, based on established methodologies.[9][10]

Substrate Preparation

e Seed Layer Deposition: A conductive seed layer is deposited onto the substrate (e.g., a
silicon wafer) using physical vapor deposition (e.g., e-beam evaporation or sputtering). A
typical layer stack is 50 nm of Titanium (for adhesion) followed by 200 nm of Gold.[9]

o Photolithography: A photoresist (e.g., AZ-4533) is spin-coated onto the substrate to the
desired thickness.

o Patterning: The resist is exposed to UV light through a photomask and then developed,
creating a mold that defines the areas to be plated.

o Hard Bake: The patterned resist is hard-baked (e.g., 105-120 °C for 30 minutes) to improve
its stability in the plating solution.[9]

Electroplating Workflow

o Bath Preparation: Prepare the gold sulfite electrolyte according to the desired formulation
(see Table 1) in a suitable plating tank. Heat the solution to the target operating temperature.

o Electrode Setup:
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o Working Electrode: The patterned substrate is mounted onto a holder, making electrical
contact with the seed layer.

o Anode (Counter Electrode): A platinized titanium mesh or gold wire is used as the anode.

o Reference Electrode (Optional): For precise potential control (potentiostatic plating), a
reference electrode (e.g., mercury sulfate) can be used in a 3-electrode configuration.[10]

e Immersion and Plating: The substrate is immersed in the plating solution. A direct current is
applied at the specified current density. Agitation (e.g., magnetic stirring or sample rotation)
is maintained throughout the process to ensure uniform deposition.[9]

e Monitoring: The current and voltage are monitored. For a defined plating area, the plating
time determines the final deposit thickness (e.g., a rate of ~8 um/hour at 0.2-0.4 A/dm?).[9]

Post-Plating Analysis

o Resist Strip: After plating, the substrate is rinsed with deionized water. The photoresist is
stripped using a suitable solvent (e.g., acetone). An oxygen plasma clean can be used to
remove any residual resist.[9]

e Seed Layer Etch: The exposed seed layer between the plated structures is removed by wet
or dry etching.

o Characterization: The plated gold structures are characterized using techniques such as:

o Profilometry (e.g., Tencor Alpha-step): To measure the height and uniformity of the
deposits.[9]

o Scanning Electron Microscopy (SEM): To evaluate surface morphology, smoothness, and
shape fidelity.[9]

A typical workflow for gold sulfite electroplating.

Conclusion

The development of non-cyanide gold sulfite plating represents a significant advancement in
electrodeposition technology, driven by the dual needs for enhanced workplace safety and
compatibility with microfabrication processes. From its first mention in the 19th century to its
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refinement for modern semiconductor applications, the sulfite-based system has proven to be a
robust and versatile alternative to traditional cyanide baths. Its ability to produce pure, low-
stress, and ductile gold deposits makes it an indispensable tool for researchers and engineers
in high-technology fields. Continued research is likely to focus on further enhancing bath
stability, developing novel additives for specific applications, and improving deposition rates for
high-volume manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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